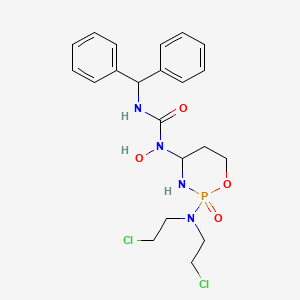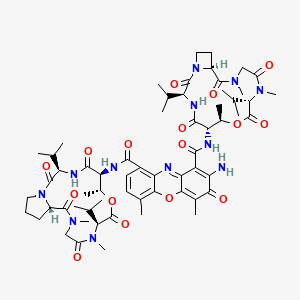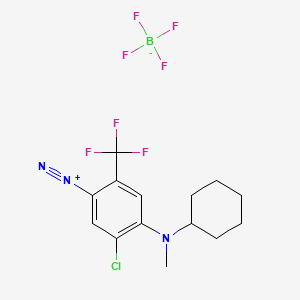
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol typically involves the condensation of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization with cyanamide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol involves the inhibition of topoisomerase I, which leads to DNA damage and cell death in cancer cells . The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5,7-diol: This compound has similar structural features but lacks the methylthio group.
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound has a similar core structure but different functional groups.
Uniqueness
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[4,5-d]pyrimidine derivatives .
Propiedades
Número CAS |
73109-39-4 |
|---|---|
Fórmula molecular |
C6H5N3S4 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11) |
Clave InChI |
YVFHEBZPVMDKEG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(S1)NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















